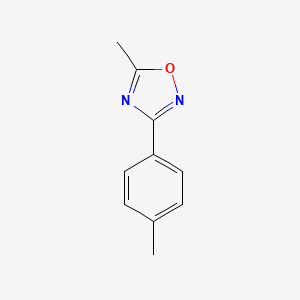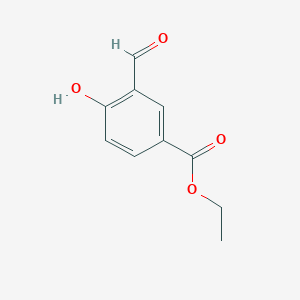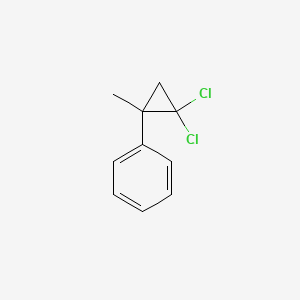
(2,2-二氯-1-甲基环丙基)苯
描述
“(2,2-Dichloro-1-methylcyclopropyl)benzene” is a chemical compound with the molecular formula C10H10Cl2 . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of “(2,2-Dichloro-1-methylcyclopropyl)benzene” consists of a benzene ring attached to a 2,2-dichloro-1-methylcyclopropyl group . The compound has a molecular weight of 201.09 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2,2-Dichloro-1-methylcyclopropyl)benzene” include a molecular weight of 201.09 g/mol, a computed XLogP3-AA value of 3.8, and a topological polar surface area of 0 Ų . It has no hydrogen bond donor count and no hydrogen bond acceptor count .科学研究应用
芳香烃的烷基化
Baiburtli 等人 (2019) 的一项研究探讨了微孔沸石在芳烃与不饱和化合物烷基化反应中的应用,包括形成氯代烷基芳烃,如 1-(2,2-二氯-1-甲基环丙基)乙基苯。该工艺显示出高选择性和转化率,突出了其在化学合成和工业应用中的潜力 (Baiburtli, Raskil’dina, Grigor’eva, & Zlotskii, 2019)。
与苯硫代氯和苯硒代氯的反应
刘和史 (2004) 研究了亚甲基环丙烷与苯硫代氯和苯硒代氯的反应,导致形成各种苯衍生物。该研究提出了这些反应的机理,有助于我们理解涉及环丙烷衍生物的有机化学反应 (Liu & Shi, 2004)。
新型大环配合物的合成
马等人 (2003) 报道了使用 2-巯基烟酸和二正丁基二氯化锡在苯中合成十八锡核大环配合物。该配合物代表了无机化学领域的一项进步,可能在材料科学中具有应用 (Ma, Jiang, Zhang, & Wang, 2003)。
光致电子转移双环丙烯基-苯重排
池田等人 (2004) 探讨了 2,2',3,3'-四苯基双环丙烯基中的光致电子转移双环丙烯基-苯重排。他们的发现有助于更好地理解有机化合物中的光化学过程,这在光药理学和分子电子学等领域至关重要 (Ikeda, Hoshi, Kikuchi, Tanaka, & Miyashi, 2004)。
金(I)催化的串联 C-H 和 C-C 活化
姜等人 (2010) 研究了金(I)催化下的(环丙亚烷基环己基)苯衍生物中的串联分子内 C-H 和 C-C 键活化。这项研究提供了对金催化反应机理的见解,这对于有机化学中新催化过程的开发至关重要 (Jiang, Liu, Shi, & Li, 2010)。
安全和危害
The safety data sheet for “(2,2-Dichloro-1-methylcyclopropyl)benzene” suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, but vomiting should not be induced .
属性
IUPAC Name |
(2,2-dichloro-1-methylcyclopropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-9(7-10(9,11)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYPRVQXSWVEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863212 | |
| Record name | Benzene, (2,2-dichloro-1-methylcyclopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dichloro-1-methylcyclopropyl)benzene | |
CAS RN |
3591-42-2 | |
| Record name | (2,2-Dichloro-1-methylcyclopropyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3591-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (2,2-dichloro-1-methylcyclopropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003591422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (2,2-dichloro-1-methylcyclopropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, (2,2-dichloro-1-methylcyclopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dichloro-1-methylcyclopropylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

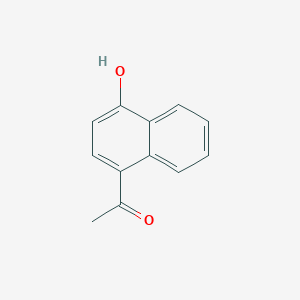
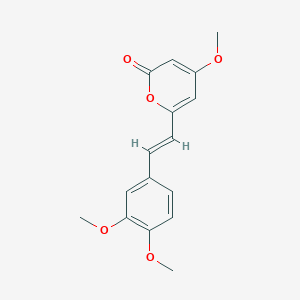
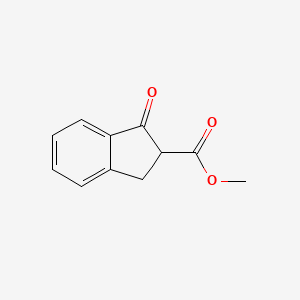
![4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid](/img/structure/B1595847.png)
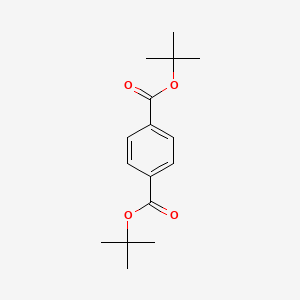
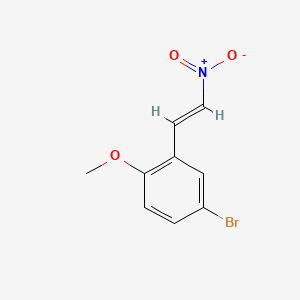
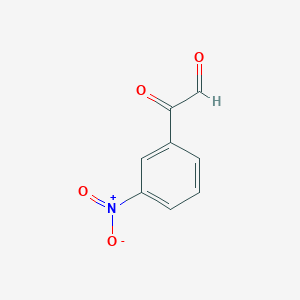
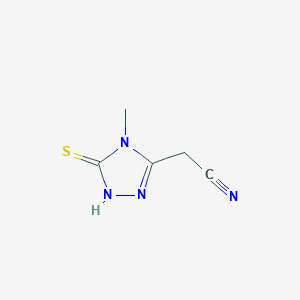
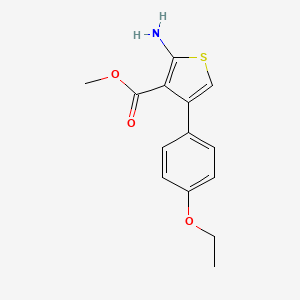
![3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1595856.png)
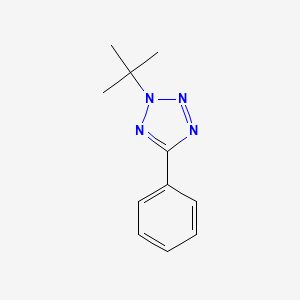
![5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1595858.png)
